2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR
Description
This compound features a central ethanone backbone with a 2,4-dihydroxyphenyl group at position 1 and a 2-tert-butyl-4-ethylphenoxy substituent at position 2. The tert-butyl group introduces steric bulk, while the ethyl group enhances hydrophobicity. The dihydroxyphenyl moiety enables hydrogen bonding and redox activity, making it relevant in antioxidant or pharmaceutical applications .
Properties
IUPAC Name |
2-(2-tert-butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-13-6-9-19(16(10-13)20(2,3)4)24-12-18(23)15-8-7-14(21)11-17(15)22/h6-11,21-22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVKJFXWZNMQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The dihydroxyacetophenone core is synthesized via Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Procedure :
-
Resorcinol (0.1 mol) is reacted with acetic anhydride (0.12 mol) in glacial acetic acid (20 mL) containing anhydrous zinc chloride (0.27 mol) at 150°C for 20 minutes.
-
The mixture is quenched in ice, filtered, and crystallized from hot water.
Alkylation of Phenolic Intermediates
tert-Butyl and Ethyl Group Introduction
The tert-butyl and ethyl substituents are introduced via nucleophilic aromatic substitution or alkylation.
Example Protocol :
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Substrate : 2,4-dihydroxyacetophenone (0.01 mol).
-
Reagents : tert-Butyl bromide (1.4 eq), ethyl iodide (1.4 eq), Cs₂CO₃ (1.4 eq).
Yield : 98% (for analogous tert-butyl bromomethylbenzoate coupling).
Etherification via Williamson Synthesis
The final ether bond is formed using a Williamson ether synthesis between the phenolic oxygen of 1-(2,4-dihydroxyphenyl)ethanone and a brominated tert-butyl-4-ethylbenzene derivative.
Large-Scale Protocol
Procedure :
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Base Activation : 1-(2,4-dihydroxyphenyl)ethanone (0.34 mol) is dissolved in DMF (900 mL) with Cs₂CO₃ (0.48 mol) and stirred for 5 minutes.
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Electrophile Addition : tert-Butyl 4-(bromomethyl)benzoate (0.48 mol) is added, and the slurry is stirred for 30 minutes.
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Workup : The mixture is diluted with water (450 mL), filtered, and washed with DMF:H₂O (2:1).
Alternative Conditions with NaH
Procedure :
-
NaH (60% dispersion, 9.49 mmol) is added to 1-(2,4-dihydroxyphenyl)ethanone (8.63 mmol) in DMF at 0°C.
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tert-Butyl 4-(bromomethyl)benzoate (9.49 mmol) is added, and the mixture is stirred overnight.
Optimization and Comparative Analysis
| Parameter | Cs₂CO₃ Method | NaH Method |
|---|---|---|
| Solvent | DMF | DMF |
| Temperature | 25°C | 0°C → 25°C |
| Reaction Time | 30 minutes | 12 hours |
| Yield | 98% | 34.5% |
| Purity (HPLC) | 99% | Not reported |
The Cs₂CO₃ method is superior due to faster kinetics and higher yields, attributed to its strong base strength and compatibility with DMF.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Esters, ethers, or other substituted products.
Scientific Research Applications
Organic Synthesis
AldrichCPR serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form quinones.
- Reduction : The ketone group can be reduced to an alcohol using reagents like sodium borohydride.
- Substitution Reactions : The phenoxy group can undergo nucleophilic substitutions, making it versatile for synthesizing other compounds .
Biological Studies
Research indicates potential applications in biological systems:
- Enzyme Interaction Studies : AldrichCPR may be used to investigate enzyme inhibition mechanisms due to its phenolic groups that can interact with various enzymes.
- Therapeutic Investigations : Preliminary studies suggest it may possess anti-inflammatory and anticancer properties, warranting further exploration for therapeutic applications .
Material Science
In material science, AldrichCPR is explored for its role in developing advanced materials. Its stability and reactivity can be harnessed in creating polymers or composites with enhanced properties.
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant capabilities of phenolic compounds indicated that derivatives of AldrichCPR exhibited significant free radical scavenging activities. This suggests potential applications in food preservation and cosmetic formulations where oxidative stability is crucial .
Case Study 2: Drug Development
Research focusing on the anticancer potential of phenolic compounds highlighted that AldrichCPR demonstrated cytotoxic effects against various cancer cell lines. This positions the compound as a candidate for further drug development aimed at cancer therapy .
Mechanism of Action
The mechanism of action of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The phenolic hydroxyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs in the AldrichCPR Catalog
Compound 1 : 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)-1-propanone (C₁₇H₁₈O₄; MW 286.32)
- Key Differences: Backbone: Propanone (3-carbon ketone) vs. ethanone (2-carbon ketone). Substituents: Lacks the tert-butyl group; ethyl is on the phenoxy ring. Implications: The longer ketone chain may alter conformational flexibility and solubility. Reduced steric hindrance compared to the target compound could increase metabolic susceptibility .
Compound 2 : 1-(2,4-Dihydroxy-phenyl)-2-(4-propyl-phenoxy)-ethanone (C₁₇H₁₈O₄; MW 286.32)
- Key Differences: Substituents: Propyl group instead of tert-butyl/ethyl combination.
Compound 3 : (2E)-1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (C₁₅H₁₂O₃; MW 240.26)
- Key Differences: Structure: α,β-unsaturated ketone (propenone) with conjugated hydroxyphenyl groups. Implications: The planar conjugated system enables UV absorption and reactivity in Michael addition or cyclization reactions, unlike the saturated ethanone backbone of the target compound .
Compound 4 : 1-(4-Hydroxyphenyl)-1-hexanone (C₁₂H₁₆O₂; MW 192.26)
- Key Differences: Backbone: Aliphatic hexanone chain vs. aromatic ethanone. Substituents: Single para-hydroxyphenyl group. Implications: Increased hydrophobicity due to the aliphatic chain may enhance membrane permeability but reduce aqueous solubility .
Comparative Analysis Table
| Property | Target Compound | Compound 1 (Propanone) | Compound 2 (Propyl-phenoxy) | Compound 3 (Propenone) | Compound 4 (Hexanone) |
|---|---|---|---|---|---|
| Molecular Weight | Not explicitly listed | 286.32 | 286.32 | 240.26 | 192.26 |
| Key Functional Groups | 2,4-Dihydroxyphenyl, tert-butyl | 2,4-Dihydroxyphenyl, ethyl | 2,4-Dihydroxyphenyl, propyl | Conjugated dihydroxyphenyl | Aliphatic chain, hydroxyphenyl |
| Steric Effects | High (tert-butyl) | Moderate (ethyl) | Low (propyl) | Minimal | Minimal |
| Hydrogen Bonding | Strong (two -OH groups) | Strong (two -OH groups) | Strong (two -OH groups) | Moderate (two -OH groups) | Weak (one -OH group) |
| Lipophilicity (LogP) | High (tert-butyl, ethyl) | Moderate (ethyl) | High (propyl) | Moderate (conjugated system) | Very high (aliphatic chain) |
| Potential Applications | Antioxidants, enzyme inhibitors | Drug intermediates | Surfactants, agrochemicals | UV stabilizers, photochemistry | Lipid-based formulations |
Target Compound
- Antioxidant Activity : The 2,4-dihydroxyphenyl group facilitates radical scavenging via hydrogen donation. The tert-butyl group enhances stability against oxidation, making it suitable for long-term storage in pharmaceutical formulations .
- Drug Design : Steric bulk from tert-butyl may reduce metabolic degradation, improving bioavailability in drug candidates .
Structural Analogs
- Compound 1 (Propanone): The elongated ketone backbone may improve solubility in polar solvents, favoring use in liquid formulations .
- Compound 3 (Propenone): Conjugation enables applications in photodynamic therapy or as a UV absorber in polymers .
- Compound 4 (Hexanone): High lipophilicity suggests utility in topical drug delivery or cosmetic emulsions .
Biological Activity
2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, commonly referred to as AldrichCPR, is a phenoxy ketone derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may confer specific pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
- IUPAC Name : 2-(2-tert-butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
- Molecular Formula : C20H24O4
- Molecular Weight : 328.40 g/mol
- CAS Number : Not specified
The compound consists of a phenolic moiety and an ethanone group, which are key to its biological activity. The presence of the tert-butyl and ethyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally similar to AldrichCPR. For instance, derivatives of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. These compounds inhibited cell proliferation in a concentration-dependent manner without affecting normal cells .
The mechanism underlying the anticancer activity often involves:
- Induction of cell cycle arrest.
- Modulation of key regulatory proteins such as cyclin D1.
- Activation of signaling pathways like p38 MAPK, which is crucial for cellular stress responses and apoptosis .
Enzyme Inhibition
AldrichCPR may also exhibit enzyme inhibition properties. Similar phenolic compounds have been studied for their ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the phenolic structure can enhance inhibitory potency against BChE .
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. AldrichCPR's structure suggests it may scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular disorders.
Study 1: Antiproliferative Effects
In a comparative study on various phenolic compounds, AldrichCPR was evaluated alongside other derivatives for its ability to inhibit cancer cell proliferation. Results indicated that at concentrations above 50 µM, AldrichCPR significantly reduced the viability of cancer cells while maintaining low toxicity towards normal fibroblasts .
Study 2: Enzyme Interaction
Another study focused on the interaction of AldrichCPR with BChE. The findings suggested that the compound could effectively inhibit BChE activity in vitro, with IC50 values comparable to established inhibitors. This positions AldrichCPR as a potential lead compound for further development in therapeutic applications targeting cholinergic dysfunction .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 2-(2-tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone | Phenoxy ketone | Anticancer |
| 2-(2-tert-butyl-4-methoxyphenoxy)-1-(2,4-dihydroxyphenyl)acetic acid | Phenoxy acid | Antioxidant |
| 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone | Hydrazone derivative | Enzyme inhibition |
This table illustrates the diversity in biological activity among structurally similar compounds. Each variant exhibits unique properties that can be leveraged for different therapeutic targets.
Q & A
How can researchers confirm the identity and purity of 2-(2-tert-Butyl-4-ethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone without vendor-provided analytical data?
Level: Basic
Methodological Answer:
Due to the lack of analytical data from Sigma-Aldrich (as stated in their terms ), researchers must independently verify identity and purity. A multi-technique approach is recommended:
- Structural Confirmation:
- NMR Spectroscopy: Compare experimental - and -NMR spectra with computational predictions (e.g., density functional theory, DFT).
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate the molecular formula ().
- Purity Assessment:
- HPLC/GC: Employ reverse-phase HPLC with UV detection or gas chromatography (GC) to assess chromatographic purity.
- Elemental Analysis: Compare measured C, H, and O percentages with theoretical values.
- Cross-Validation: Cross-reference with structural analogs (e.g., ’s 2-chloro-1-(4-ethylphenyl)ethanone) for functional group behavior .
What storage conditions are recommended to maintain the stability of this compound during long-term research use?
Level: Basic
Methodological Answer:
The compound’s phenolic and ketone groups may make it sensitive to oxidation and humidity. Recommended practices include:
- Temperature: Store at in amber vials to prevent photodegradation.
- Atmosphere: Use inert gas (argon or nitrogen) purging for solutions to minimize oxidation.
- Desiccation: Keep solid samples in a vacuum-sealed container with desiccants (e.g., silica gel).
- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products, especially under varying pH conditions .
How can researchers design experiments to investigate the reactivity of the dihydroxyphenyl moiety under varying conditions?
Level: Advanced
Methodological Answer:
The 2,4-dihydroxyphenyl group is prone to oxidation and chelation. Experimental design considerations:
- pH-Dependent Reactivity:
- Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track absorbance changes.
- Use cyclic voltammetry to assess redox behavior.
- Metal Chelation:
- Titrate the compound with metal ions (e.g., Fe, Cu) and monitor via spectrophotometry or isothermal titration calorimetry (ITC).
- Derivatization:
How should discrepancies between theoretical and observed spectroscopic data be resolved?
Level: Advanced
Methodological Answer:
Data contradictions often arise from conformational flexibility or impurities. Strategies include:
- Computational Modeling:
- Simulate NMR/MS data using software (e.g., Gaussian, ACD/Labs) to account for stereoelectronic effects.
- Isolation of Impurities:
- Use preparative HPLC to isolate minor components and characterize them via tandem MS or 2D NMR (e.g., HSQC, HMBC).
- Dynamic Effects:
What strategies can optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
Focus on modifying the phenoxy or ethanone moieties:
- Phenoxy Substitutions:
- Replace the tert-butyl group with other alkyl/aryl groups via Ullmann or Buchwald-Hartwig coupling.
- Ethanone Modifications:
- High-Throughput Screening (HTS):
What analytical techniques are suitable for studying degradation pathways under oxidative stress?
Level: Advanced
Methodological Answer:
- Accelerated Degradation Studies:
- Expose the compound to or UV light and analyze products via LC-MS.
- Radical Trapping:
- Add radical scavengers (e.g., BHT) to reaction mixtures and compare degradation profiles.
- EPR Spectroscopy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
